4-imidazo[1,2-a]pyridin-8-ylPhenol
Description
4-Imidazo[1,2-a]pyridin-8-ylPhenol is a heterocyclic compound featuring an imidazopyridine scaffold substituted with a phenol group at the 8-position.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-8-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9,16H |
InChI Key |
SANSIUGTQBPEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazo[1,2-a]pyridin-8-ylPhenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The phenol group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. Catalysts such as transition metals and specific reaction conditions like temperature and pH are optimized for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-imidazo[1,2-a]pyridin-8-ylPhenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazo[1,2-a]pyridine and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridin-8-ylPhenol derivatives.
Scientific Research Applications
4-imidazo[1,2-a]pyridin-8-ylPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Medicine: Explored as a lead compound in drug discovery and development due to its pharmacological potential.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-imidazo[1,2-a]pyridin-8-ylPhenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Phenol vs. Carboxylic Acid: The phenol group in the target compound offers moderate polarity compared to the carboxylic acid in [4-(6-Heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid, which has higher aqueous solubility (100 mM in DMSO) .
- Halogen Effects : Chlorine in 4-chlorophenyl derivatives (e.g., ) may enhance metabolic stability and target binding via hydrophobic interactions.
- Substituent Position: Activity often depends on substitution sites. For example, 8-position phenol (target compound) vs. 7-position ester in alters electronic properties and bioavailability.
Pharmacological and Physicochemical Properties
Key Observations :
- LogP Trends : The target compound’s estimated LogP (~2.5) suggests better aqueous solubility than highly lipophilic analogues like (LogP ~4.2).
- Activity Correlation: Electron-withdrawing groups (e.g., nitro in ) may enhance DNA intercalation, while bulky substituents (e.g., heptanoyl in ) improve enzyme inhibition.
Q & A
Q. What are the optimal synthetic routes for 4-imidazo[1,2-a]pyridin-8-ylPhenol?
The synthesis typically involves condensation of 2-aminopyridine derivatives with substituted aldehydes, followed by cyclization. For example, a related imidazo[1,2-a]pyridine compound was synthesized via condensation of 2-aminopyridine with 4-methylbenzaldehyde in acetic acid under reflux, followed by carboxylation . Key parameters include catalyst selection (e.g., Lewis acids), solvent polarity, and reaction time. Purification often requires column chromatography or recrystallization.
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C21H19N3O: 330.1552) .
- IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenol) .
- X-ray crystallography : Resolve dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., 55.6° for carboxylate groups) .
Q. What structural features influence the compound’s solubility and stability?
The phenol group enhances aqueous solubility via hydrogen bonding, while the planar imidazo[1,2-a]pyridine core contributes to π-π stacking in organic solvents. Substituents like methyl or nitro groups can sterically hinder crystallization, affecting stability .
Advanced Research Questions
Q. How do substituents at the 2- and 8-positions modulate biological activity?
Comparative studies show that electron-withdrawing groups (e.g., –NO2 at the 8-position) enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., –CH3) reduce membrane permeability . Structure-activity relationship (SAR) models suggest that substituent polarity correlates with kinase inhibition efficacy .
Q. How should researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 55% vs. 76% for similar routes ) arise from variables like catalyst purity or solvent drying. Systematic optimization via design of experiments (DoE) is recommended, focusing on:
- Temperature gradients (reflux vs. microwave-assisted heating).
- Solvent selection (polar aprotic vs. protic).
- Catalyst loading (e.g., 5–10 mol% Pd/C).
Q. What computational methods predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cyclooxygenase-2 (COX-2). For example, the phenol group forms hydrogen bonds with Arg120, while the imidazo[1,2-a]pyridine core occupies hydrophobic pockets .
Q. How can researchers mitigate challenges in crystallizing this compound derivatives?
Slow evaporation of hexane/ethyl acetate (3:1 v/v) promotes single-crystal growth . For hygroscopic derivatives, use antisolvent crystallization with tert-butyl methyl ether.
Methodological Considerations
Q. What strategies optimize reaction conditions for scale-up?
Q. How do photophysical properties (e.g., fluorescence) vary with structural modifications?
Electron-donating groups (e.g., –OCH3) redshift absorption/emission maxima due to extended conjugation. For example, nitro-substituted analogs exhibit λem ≈ 450 nm, while methyl derivatives show λem ≈ 410 nm .
Q. What protocols validate purity for pharmacological assays?
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold).
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Standardize synthetic protocols (e.g., fixed molar ratios, reaction time) and validate via:
- Dose-response curves : IC50 values should vary <10% across batches .
- QC thresholds : Reject batches with impurity peaks >2% (HPLC) .
Q. What statistical methods are appropriate for SAR studies?
Multivariate regression (e.g., PLS) correlates substituent descriptors (Hammett σ, LogP) with activity. Cluster analysis identifies pharmacophoric groups .
Advanced Characterization
Q. How does X-ray crystallography inform conformational dynamics?
Crystal structures reveal torsional angles (e.g., 72.6° between imidazo[1,2-a]pyridine and phenyl rings ), guiding DFT calculations of rotational energy barriers.
Q. What NMR techniques resolve tautomeric equilibria in solution?
Variable-temperature 1H NMR (e.g., 25–60°C) detects keto-enol tautomerism. 2D NOESY confirms spatial proximity of exchangeable protons .
Troubleshooting Guide
Q. Low yields in carboxylation steps?
- Replace traditional K2CO3 with Cs2CO3 for better nucleophilicity .
- Use dry DMF to prevent hydrolysis of intermediates .
Q. Unexpected byproducts in cyclization?
- Screen radical inhibitors (e.g., BHT) to suppress oxidative dimerization .
- Optimize stoichiometry (e.g., 1.2 eq. aldehyde to 1 eq. aminopyridine) .
Ethical and Safety Considerations
Q. What in vitro assays assess toxicity?
- MTT assay : Measure cytotoxicity in HEK293 cells (IC50 > 50 µM for non-toxic candidates) .
- Ames test : Screen for mutagenicity using TA98 Salmonella strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
